molecular formula C24H22ClN3O B11091287 N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

Cat. No.: B11091287
M. Wt: 403.9 g/mol
InChI Key: NKMQWSZNHKRXLB-LGJNPRDNSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzohydrazide core with a 4-chlorophenylmethylidene group and a 5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl substituent. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-bromophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzamide

InChI

InChI=1S/C24H22ClN3O/c1-16-10-20-14-28(15-21(20)11-17(16)2)23-5-3-4-19(12-23)24(29)27-26-13-18-6-8-22(25)9-7-18/h3-13H,14-15H2,1-2H3,(H,27,29)/b26-13+

InChI Key

NKMQWSZNHKRXLB-LGJNPRDNSA-N

Isomeric SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Cl)C=C1C

Canonical SMILES

CC1=CC2=C(CN(C2)C3=CC=CC(=C3)C(=O)NN=CC4=CC=C(C=C4)Cl)C=C1C

Origin of Product

United States

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